

Technical Guide: Biological Functions of Palmitoyl-DL-carnitine Chloride[1]

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Compound of Interest

Compound Name: *Palmitoyl-DL-carnitine chloride, powder*

Cat. No.: *B12061794*

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Executive Summary

Palmitoyl-DL-carnitine chloride (PCC) is a synthetic long-chain acylcarnitine derivative comprising a racemic mixture of the D- and L-enantiomers.[1] While the L-isomer is a critical endogenous intermediate in mitochondrial fatty acid

-oxidation (the "Carnitine Shuttle"), the DL-mixture is frequently utilized in research as a potent Protein Kinase C (PKC) inhibitor, a membrane permeability enhancer, and a tool for modeling ischemic injury.

Its dual nature—acting as a metabolic substrate at physiological levels (L-form) and a membrane-disrupting detergent at supraphysiological concentrations—makes it a versatile but complex reagent.[1] This guide dissects its utility in drug delivery (absorption enhancement), signal transduction (PKC modulation), and mitochondrial toxicology.[1]

Chemical & Physical Properties[1][2][3][4][5]

Property	Specification
CAS Number	6865-14-1 (DL-form); 18877-64-0 (L-form)
Molecular Formula	
Molecular Weight	436.07 g/mol
Solubility	Soluble in water (with sonication/heat), DMSO (~14 mg/mL), Ethanol (~20 mg/mL).[1]
Critical Micelle Concentration (CMC)	Estimated ~10–15 μ M.[1] Note: As a C16-acyl surfactant, it exhibits detergent properties at micromolar concentrations, leading to membrane lysis.[1]
Appearance	White to off-white crystalline solid.[1]
Stability	Hygroscopic; store at -20°C under desiccated conditions.[1]

Mechanisms of Action[6]

Mitochondrial Metabolism (The Carnitine Shuttle)

Primarily attributed to the L-isomer. Long-chain fatty acids (LCFAs) like palmitate cannot freely diffuse across the inner mitochondrial membrane (IMM).[1] They must be esterified to carnitine.[1]

- CPT-1 (Outer Membrane): Converts Palmitoyl-CoA + L-Carnitine

Palmitoylcarnitine + CoA.[1]

- CACT (Translocase): Transports Palmitoylcarnitine across the IMM in exchange for free carnitine.[1]

- CPT-2 (Inner Membrane): Reverts Palmitoylcarnitine + CoA

Palmitoyl-CoA + L-Carnitine.[1]

- -Oxidation: Palmitoyl-CoA enters the matrix for ATP generation.[1][2]

Protein Kinase C (PKC) Inhibition

Attributed to the DL-mixture and L-isomer. PCC acts as a competitive inhibitor of PKC, specifically targeting the regulatory domain where phosphatidylserine (PS) and calcium bind.^[1]

- Mechanism: PCC mimics the amphiphilic nature of PS but lacks the ability to activate the kinase. It inserts into the lipid bilayer, altering the lipid environment required for PKC activation.
- Specificity: High specificity for Calcium-dependent isoforms (e.g., PKC-
, PKC-
).^[1] It inhibits phorbol ester (TPA)-induced cellular responses.^{[1][3]}

Membrane Perturbation & Absorption Enhancement

Detergent Effects. At concentrations approaching its CMC (~10 µM), PCC acts as a surfactant.^[1]

- Tight Junction Modulation: In intestinal epithelium (e.g., Caco-2 cells), PCC redistributes Zona Occludens-1 (ZO-1) proteins and contracts the perijunctional actomyosin ring, increasing paracellular permeability.^[1]
- Drug Delivery: Used to enhance the oral bioavailability of hydrophilic macromolecules (e.g., peptides, antibiotics like cefoxitin).

Pathological Toxicity (Ischemia Model)

During myocardial ischemia,

-oxidation stalls, leading to an accumulation of Palmitoylcarnitine.^[1]

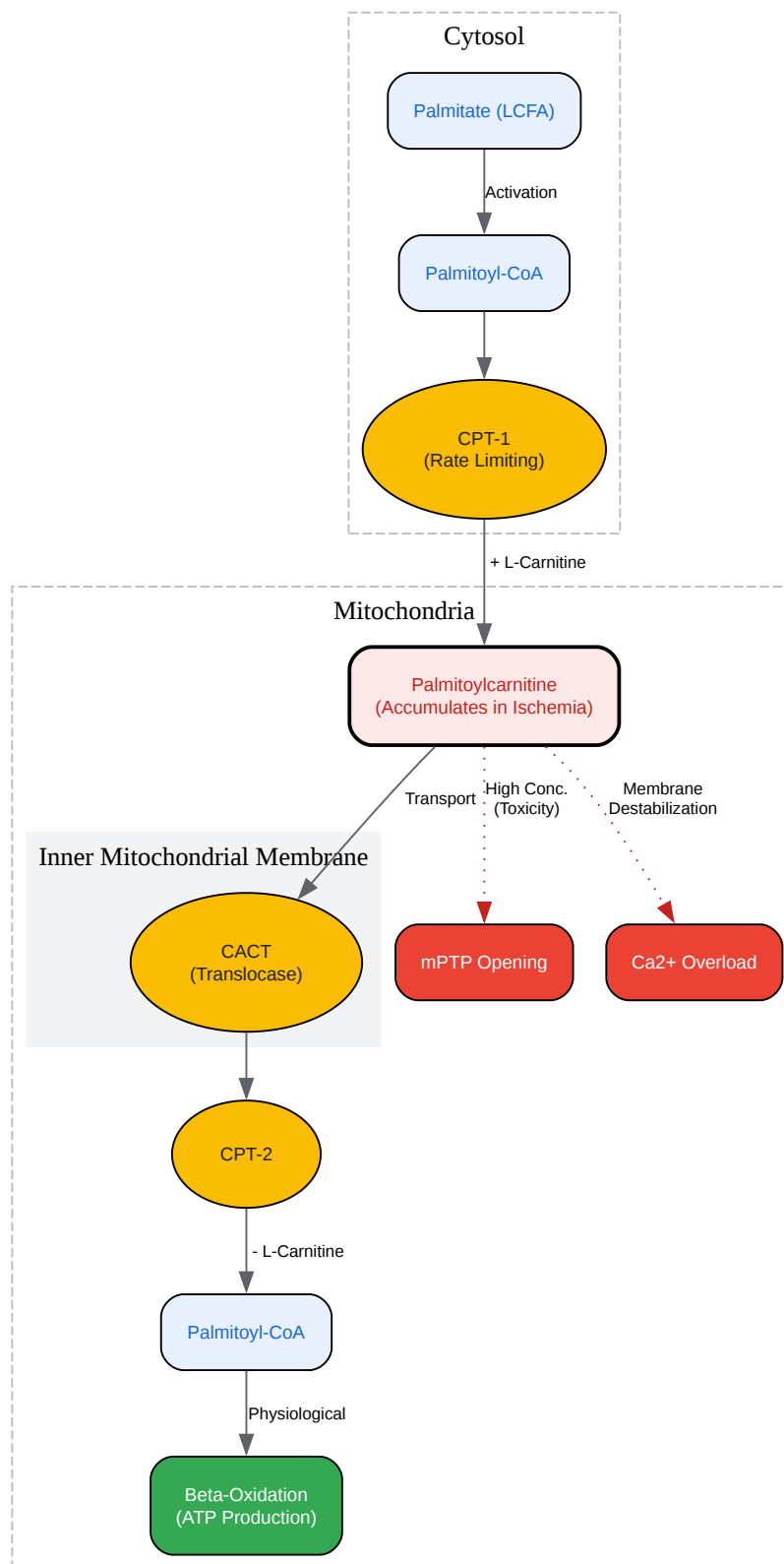
- Calcium Overload: Activates L-type
channels and Ryanodine receptors (RyR), causing cytosolic
overload.^[1]

- mPTP Opening: High levels induce the opening of the Mitochondrial Permeability Transition Pore (mPTP), leading to loss of membrane potential (), swelling, and cell death.

Visualization of Signaling Pathways

Diagram 1: The Carnitine Shuttle & Ischemic Toxicity

This diagram illustrates the physiological transport of fatty acids and the pathological deviation during ischemia.

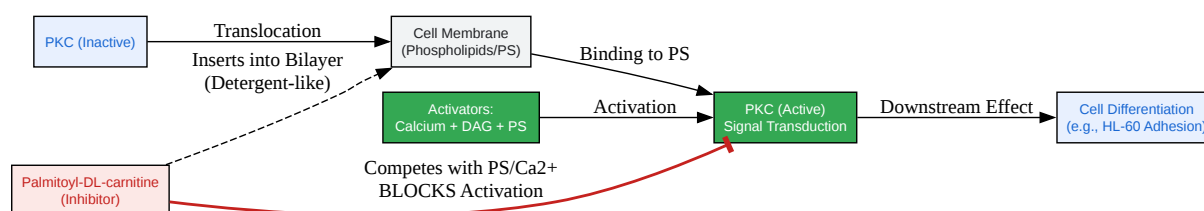


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Caption: Physiological transport via Carnitine Shuttle vs. Pathological toxicity (mPTP opening) during accumulation.

Diagram 2: PKC Inhibition Mechanism

Mechanism of competitive inhibition at the cell membrane interface.



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Caption: Palmitoyl-DL-carnitine inhibits PKC by competing with Phosphatidylserine (PS) at the membrane interface.[1]

Experimental Protocols

PKC Inhibition Assay (HL-60 Cell Adhesion)

Objective: To quantify the inhibition of TPA-induced PKC activation.[1] Reagents: HL-60 cells, TPA (12-O-tetradecanoylphorbol-13-acetate), Palmitoyl-DL-carnitine chloride (stock in DMSO). [1]

- Preparation: Culture HL-60 cells in RPMI 1640 medium (cells/mL).
- Treatment:
 - Control: Vehicle (DMSO) only.
 - Induction: Add TPA (10 nM) to induce macrophage-like differentiation (adhesion).[1]

- Inhibition: Pre-incubate cells with Palmitoyl-DL-carnitine (range: 1–20 μM) for 30 minutes before TPA addition.[1]
- Incubation: Incubate at 37°C, 5%
for 24 hours.
- Quantification:
 - Wash non-adherent cells with PBS.[1]
 - Lyse adherent cells and quantify DNA or protein content.[1]
 - Result: Calculate
(typically ~5–10 μM).[1]
 - Note: Monitor for cytotoxicity using Trypan Blue, as >20 μM can be lytic.[1]

Mitochondrial Membrane Potential () Assay

Objective: To assess mitochondrial toxicity and mPTP opening.[1] Reagents: Isolated cardiomyocytes or cell lines (e.g., H9c2), TMRE (Tetramethylrhodamine, ethyl ester).[1]

- Loading: Incubate cells with TMRE (100 nM) for 20 minutes (TMRE accumulates in active mitochondria).
- Baseline: Measure baseline fluorescence (Ex/Em: 549/575 nm).
- Challenge: Perfusion with Palmitoyl-DL-carnitine (1–10 μM).
- Observation:
 - Physiological (Low Dose <1 μM): Slight hyperpolarization (increased fluorescence) due to substrate supply.[1]
 - Toxic (High Dose >5 μM): Rapid loss of fluorescence indicating depolarization (mPTP opening).[1]

- Validation: Pre-treat with Cyclosporin A (mPTP inhibitor) to confirm mechanism.[1]

Safety & Handling

- Toxicity: Palmitoyl-DL-carnitine is a surfactant.[1] It causes hemolysis and skin/eye irritation. [1] Handle with gloves and eye protection.[1]
- Storage: Store at -20°C. Solutions in DMSO or water should be prepared fresh or aliquoted to avoid hydrolysis.
- Stereochemistry Warning: For metabolic studies requiring specific enzymatic recognition (e.g., CPT kinetics), use pure Palmitoyl-L-carnitine. Use Palmitoyl-DL-carnitine for membrane perturbation or PKC inhibition studies where cost is a factor or stereospecificity is secondary.[1]

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